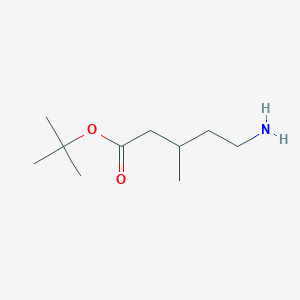
6-(3-fluorophenyl)-N,N-dipropylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a suitable nicotinamide derivative with a 3-fluorophenyl group. This could potentially be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring (from the nicotinamide), attached to a phenyl ring (from the 3-fluorophenyl group) via a nitrogen atom. The fluorine atom on the phenyl ring would likely have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amide group in the nicotinamide portion could participate in various reactions, such as hydrolysis or condensation. The fluorine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity. The amide group could participate in hydrogen bonding, potentially affecting the compound’s solubility .Wissenschaftliche Forschungsanwendungen
Design and Synthesis
Compounds related to 6-(3-fluorophenyl)-N,N-dipropylnicotinamide are often studied for their potential as drug candidates or molecular probes. For example, the design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 highlight efforts to optimize lead compounds for therapeutic applications, such as pain management (Westaway et al., 2008).
Molecular Imaging and Fluorescence Probes
Fluorescent probes based on fluorescein derivatives, for example, demonstrate how modifications to molecular structures can significantly impact their fluorescence properties, making them valuable tools for biological applications, including imaging and sensing (Tanaka et al., 2001).
Biological Activities and Potential Therapeutic Applications
Research into the toxicity and biocompatibility of fluorophores underscores the importance of understanding the safety profile of these compounds, especially when they are intended for in vivo applications, such as cancer diagnosis (Alford et al., 2009).
Material Science Applications
Investigations into novel materials, such as bipolar phenanthroimidazole derivatives for OLED applications, illustrate the wide range of applications for organofluorine compounds beyond the biomedical field, highlighting their utility in electronics and photonics (Liu et al., 2016).
Wirkmechanismus
The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, it could interact with biological targets such as enzymes or receptors. The nicotinamide portion of the molecule, for instance, could potentially interact with biological systems in a similar way to Vitamin B3 .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-31-20-9-5-4-8-19(20)28-12-14-29(15-13-28)22-23(26-11-10-25-22)32-16-21(30)27-18-7-3-2-6-17(18)24/h2-11H,12-16H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDZAZPUNNTFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


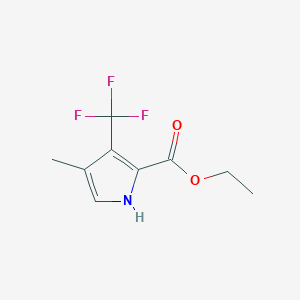
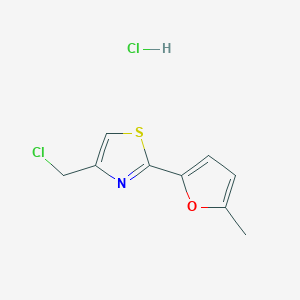
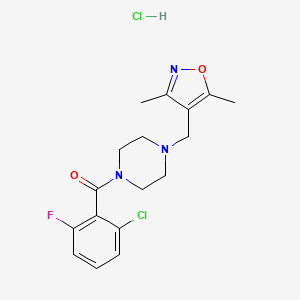
![2-(4-fluorophenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2649534.png)
![(E)-2-((2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2649535.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-2-naphthamide hydrochloride](/img/structure/B2649537.png)
![2-Pyrazol-1-yl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2649539.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2649542.png)

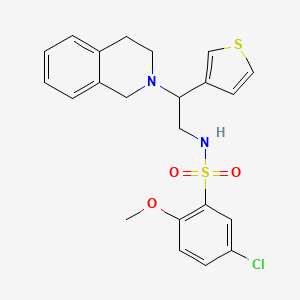

![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2649546.png)
